2,2,3-Trimethylazetidine hydrochloride
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Overview
Description
2,2,3-Trimethylazetidine hydrochloride is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2,2,3-Trimethylazetidine hydrochloride, can be achieved through several methods. . This method efficiently produces functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges.
Industrial Production Methods
Industrial production of azetidines often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control, which are useful in applications such as antibacterial coatings and non-viral gene transfection .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylazetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain in azetidines makes them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced under specific conditions to form amines.
Substitution: The nitrogen atom in the azetidine ring can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azetidine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,2,3-Trimethylazetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylazetidine hydrochloride involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in antimicrobial activity and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2,2,3-Trimethylazetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but still reactive enough to participate in various chemical reactions .
Properties
CAS No. |
2901106-27-0 |
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Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
2,2,3-trimethylazetidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-7-6(5,2)3;/h5,7H,4H2,1-3H3;1H |
InChI Key |
YLXHVRQYOVWZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC1(C)C.Cl |
Origin of Product |
United States |
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